

An In-Depth Technical Guide to N-Methyl-p-(o-tolylazo)aniline

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Compound of Interest

Compound Name: *N-Methyl-p-(o-tolylazo)aniline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical research, synthesis, and available data for the azo compound **N-Methyl-p-(o-tolylazo)aniline**. Due to the limited availability of published data for this specific molecule, this guide also includes relevant information on its precursors and analogous compounds to provide a broader context for researchers.

Introduction and Historical Context

N-Methyl-p-(o-tolylazo)aniline, with the CAS Registry Number 17018-24-5, belongs to the vast class of azo dyes. The fundamental chromophore of azo dyes, the -N=N- group, was first discovered in 1858 by Peter Griess. This discovery paved the way for the synthesis of the first azo dye, Aniline Yellow, in 1861. The general method for preparing azo dyes involves two key steps: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound.

While the specific historical details of the first synthesis and discovery of **N-Methyl-p-(o-tolylazo)aniline** are not readily available in the surveyed literature, its structure suggests it is a member of the aminoazobenzene class of dyes. These dyes have been of interest for their coloring properties and have been investigated for various applications, although specific early uses of **N-Methyl-p-(o-tolylazo)aniline** are not well-documented.

Physicochemical and Toxicological Data

Comprehensive experimental data for **N-Methyl-p-(o-tolylazo)aniline** is scarce in publicly accessible literature. However, data for its key precursor, N-methylaniline, is well-documented and provides a useful reference.

Quantitative Data for N-Methyl-p-(o-tolylazo)aniline

A thorough search of available scientific databases and literature did not yield specific experimental values for the melting point, boiling point, or solubility of **N-Methyl-p-(o-tolylazo)aniline**. The primary toxicological information found is a classification as a tumorigen.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₅ N ₃	[1]
Molecular Weight	225.29 g/mol	
CAS Registry Number	17018-24-5	[1]
Toxicology	Tumorigen	[2]

Quantitative Data for the Precursor: N-Methylaniline

The following table summarizes the well-established physicochemical and toxicological properties of N-methylaniline, a key starting material for the synthesis of the target compound.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₉ N	[3]
Molecular Weight	107.15 g/mol	[3]
CAS Registry Number	100-61-8	[3]
Appearance	Colorless to yellow or pale brown liquid	[4]
Melting Point	-57 °C	[5]
Boiling Point	196.2 °C	[5]
Density	0.989 g/mL at 25 °C	[5]
Solubility in Water	5.6 g/L at 20 °C	
LD50 (Oral, Rat)	548 mg/kg	
Carcinogenicity	Suspected of causing cancer	[6]
Mutagenicity	Suspected of causing genetic defects	[6]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **N-Methyl-p-(o-tolylazo)aniline** from a peer-reviewed, citable source could not be located in the conducted research. However, based on the general and well-established methods for the synthesis of analogous aminoazobenzene dyes, a plausible experimental procedure can be outlined. This protocol is provided for informational purposes and should be adapted and optimized under appropriate laboratory conditions.

The synthesis would logically proceed in two main stages:

- **Diazotization of o-Toluidine:** Conversion of the primary aromatic amine, o-toluidine, into a diazonium salt.
- **Azo Coupling:** Reaction of the o-tolyldiazonium salt with N-methylaniline.

Plausible Synthesis Protocol

Materials:

- o-Toluidine
- Sodium Nitrite (NaNO_2)
- Hydrochloric Acid (HCl), concentrated
- N-Methylaniline
- Sodium Acetate (CH_3COONa)
- Ethanol
- Ice
- Distilled water

Procedure:

Step 1: Diazotization of o-Toluidine

- In a beaker, dissolve a specific molar equivalent of o-toluidine in a solution of concentrated hydrochloric acid and water.
- Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the o-toluidine hydrochloride solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
- Continue stirring the mixture for an additional 15-20 minutes after the addition is complete. The resulting solution contains the o-tolyldiazonium chloride.

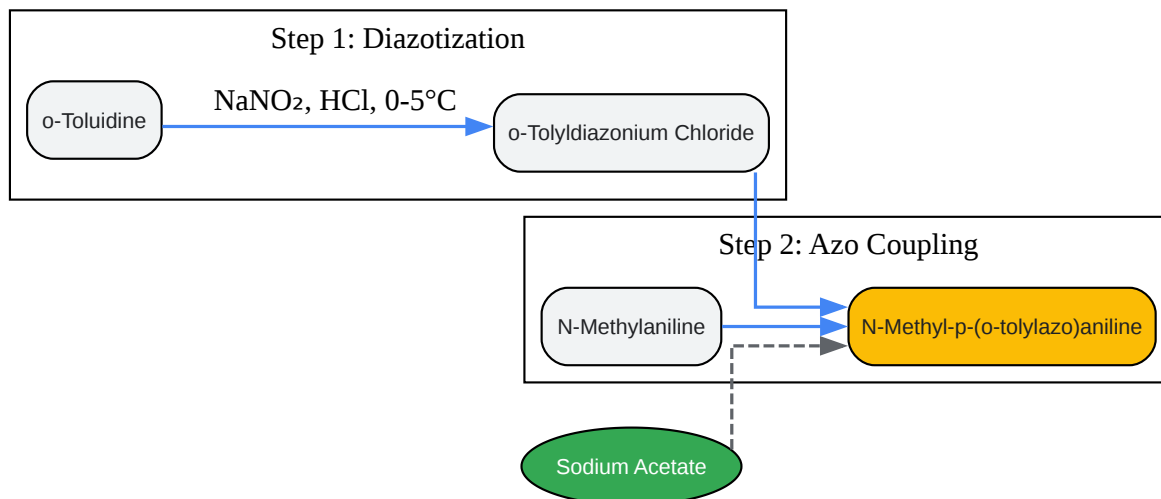
Step 2: Azo Coupling

- In a separate, larger beaker, dissolve an equimolar amount of N-methylaniline in a suitable solvent such as ethanol or a dilute acidic solution.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the cold o-tolyldiazonium chloride solution from Step 1 to the cold N-methylaniline solution with vigorous stirring.
- To facilitate the coupling reaction and neutralize the strong acid, slowly add a saturated aqueous solution of sodium acetate until the mixture reaches a slightly acidic to neutral pH.
- A colored precipitate of **N-Methyl-p-(o-tolylazo)aniline** should form. Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure complete precipitation.
- Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Visualizations

Synthesis Pathway

The following diagram illustrates the logical two-step synthesis of **N-Methyl-p-(o-tolylazo)aniline** from its precursors, o-toluidine and N-methylaniline.

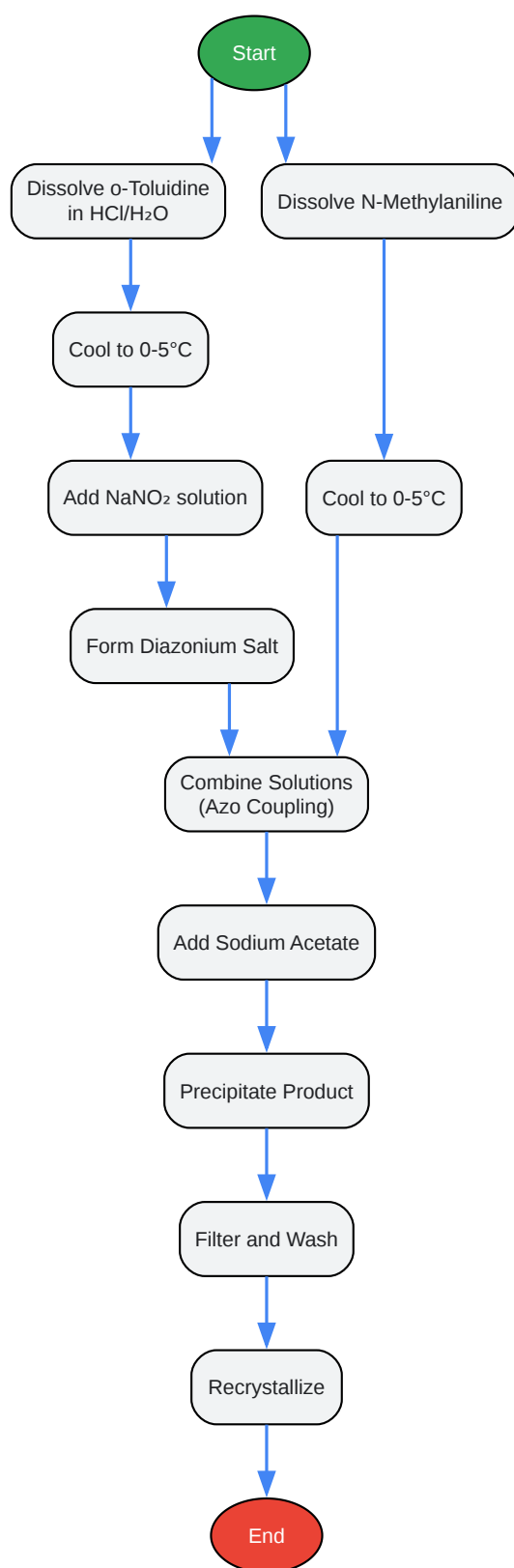


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Caption: Proposed synthesis pathway for **N-Methyl-p-(o-tolylazo)aniline**.

Experimental Workflow

The logical flow of the experimental procedure is visualized in the following diagram.



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Caption: Logical workflow for the synthesis of **N-Methyl-p-(o-tolylazo)aniline**.

Concluding Remarks

N-Methyl-p-(o-tolylazo)aniline is a classic example of an azo dye for which specific, detailed scientific data is not widely disseminated in modern databases. This guide has synthesized the available information and constructed a plausible, detailed experimental protocol based on established chemical principles. The provided data on the precursor, N-methylaniline, offers valuable context for researchers working with this or related compounds. Further experimental investigation is required to fully characterize the physicochemical and toxicological properties of **N-Methyl-p-(o-tolylazo)aniline**. Researchers undertaking work with this compound should exercise caution, given its classification as a tumorigen and the known hazards associated with its precursors.

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